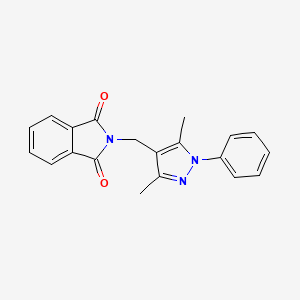

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Description

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a pyrazole moiety.

Properties

IUPAC Name |

2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-13-18(14(2)23(21-13)15-8-4-3-5-9-15)12-22-19(24)16-10-6-7-11-17(16)20(22)25/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSDSSSXCKXCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141999 | |

| Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50699-18-8 | |

| Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50699-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the isoindoline-1,3-dione moiety. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of phenylhydrazine with a suitable keto compound to form the pyrazole ring.

Alkylation: The pyrazole ring is then alkylated to introduce the methyl groups at the 3 and 5 positions.

Formation of Isoindoline-1,3-dione: The final step involves the reaction of the alkylated pyrazole with phthalic anhydride or its derivatives to form the isoindoline-1,3-dione structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Structural Characteristics

2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione consists of two key components: an isoindoline core and a pyrazole moiety linked by a methylene bridge. The molecular formula is with an approximate molecular weight of 344.37 g/mol. The compound exhibits notable dihedral angles between its aromatic and heterocyclic rings, influencing its physical and chemical properties.

Medicinal Chemistry

Research indicates that compounds similar to 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione exhibit various biological activities:

- Anti-inflammatory Properties : The pyrazole moiety is known for its ability to modulate enzyme activity, potentially influencing inflammatory pathways within cells.

- Anti-cancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through interactions with specific biological targets .

Binding Studies

Studies have investigated the binding affinity of this compound with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Similar compounds have demonstrated the ability to form hydrogen bonds and π–π stacking interactions with target biomolecules.

Material Science Applications

The unique structure of 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione also positions it for applications in materials science:

- Photonic Materials : Due to its chromophoric properties, it can be utilized in developing photonic devices.

- Optical Limiting : The compound may serve as an optical limiter due to its ability to absorb high-intensity light .

- Electrochemical Sensing : Potential applications in sensors for detecting various analytes can be explored based on its electrochemical properties .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(4-benzylpyrazolin)indane | Structure | Exhibits similar pyrazole functionality; studied for anti-cancer properties. |

| 4-(3,5-Dimethylpyrazol)benzaldehyde | Structure | Known for its reactivity in condensation reactions; used in organic synthesis. |

| 4-aminoantipyrine | Structure | Exhibits analgesic properties; structurally related through the pyrazole ring. |

Case Studies

Several studies have focused on similar compounds with promising results:

- Anti-cancer Studies : Research demonstrated that derivatives of pyrazoles exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

- Inflammatory Response Modulation : In vitro studies highlighted the ability of pyrazole derivatives to inhibit pro-inflammatory cytokines.

These findings suggest that further exploration of 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione could lead to significant advancements in therapeutic applications.

Mechanism of Action

The mechanism by which 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity, while the isoindoline-1,3-dione group can participate in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s pyrazole substituent distinguishes it from other isoindoline-1,3-dione derivatives. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in Compound 4) may enhance electrophilic reactivity compared to the electron-neutral pyrazole in the target compound.

- H-Bonding Potential: The pyrazole’s NH group (if present) and isoindoline-1,3-dione carbonyls offer H-bonding sites, similar to indole (Compound 3) and thioxo-triazolidine (Compound 13c) analogs .

Reaction Conditions :

Physicochemical Properties

Notes:

Biological Activity

The compound “2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and isoindoline-1,3-dione. The reaction is carried out in the presence of a base such as pyridine in ethanol. The resulting product is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry.

Structural Data

The molecular formula of the compound is . Key structural features include:

- A pyrazole ring that contributes to its biological activity.

- An isoindoline moiety which is known for various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value less than that of doxorubicin against A431 and Jurkat cells for similar pyrazole compounds .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been evaluated for their ability to inhibit inflammatory pathways:

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative | COX Inhibition | 60.56 | |

| Diclofenac | COX Inhibition | 54.65 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well documented:

- Bacterial Strains : Compounds similar to “2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” have demonstrated activity against various bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study reported that a series of pyrazole-based compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Anti-inflammatory Research : Another investigation highlighted the potential of these compounds to reduce inflammation markers in animal models .

- Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Q & A

Q. What strategies ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Document all parameters (e.g., solvent lot numbers, equipment calibration logs) using electronic lab notebooks (ELNs) with version control. Implement reaction fingerprinting (e.g., using UPLC retention times and HRMS) to verify batch consistency. Share raw data and computational input files via FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.